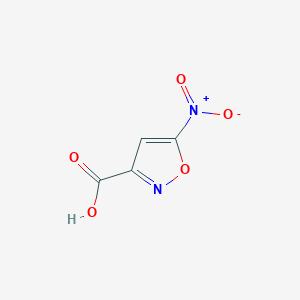

5-Nitroisoxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O5/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXVRVDRXAAQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858636 | |

| Record name | 5-Nitro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368191-38-1 | |

| Record name | 5-Nitro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitroisoxazole 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to the 5-Nitroisoxazole-3-carboxylic Acid Core

Directly establishing the this compound framework presents unique challenges due to the electronic nature of the isoxazole (B147169) ring and the reactivity of the nitro and carboxylic acid functionalities.

Multi-Step Preparations of Isoxazole Carboxylic Acids

The synthesis of isoxazole carboxylic acids often involves multi-step sequences starting from more readily available precursors. One common strategy begins with the construction of a substituted isoxazole ring, followed by the introduction or modification of functional groups to yield the desired carboxylic acid. For instance, isoxazoles can be prepared through the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com Subsequent functional group manipulations, such as the hydrolysis of a nitrile or ester group at the 3-position, can then furnish the carboxylic acid.

A documented approach for a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, involves a three-step synthesis starting from ethyl 2-cyano-3-ethoxybut-2-enoate. nih.gov This highlights the general principle of building the isoxazole core first and then modifying substituents to achieve the target carboxylic acid. Another example involves the preparation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which can then undergo further transformations. beilstein-journals.org

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | 1. Hydroxylamine | 5-Amino-3-methyl-isoxazole-4-carboxylic acid | nih.gov |

| 1,3-Dicarbonyl compounds | Hydroxylamine | Isoxazole core | youtube.com |

Oxidative Pathways to Introduce the Carboxylic Acid Functionality

Oxidative methods provide a direct route to the carboxylic acid group on a pre-formed isoxazole ring. The choice of oxidizing agent and reaction conditions is crucial to avoid degradation of the sensitive nitroisoxazole core. For other heterocyclic systems, such as 1-lower alkyl-5-nitroimidazoles, oxidation of a 2-hydroxymethyl group to a carboxylic acid has been successfully achieved using nitric acid in a strongly acidic medium like sulfuric acid. google.com This method takes advantage of the stability of the free carboxylic acid under these specific conditions, preventing decarboxylation. google.com While this specific example is for an imidazole, the principle could potentially be adapted for the synthesis of this compound from a corresponding 3-hydroxymethyl-5-nitroisoxazole precursor.

The oxidation of various organic functionalities to carboxylic acids is a well-established field, with reagents like potassium permanganate, chromium trioxide, and milder oxidants being employed. organic-chemistry.org However, the presence of the nitro group on the isoxazole ring necessitates careful selection of the oxidant to ensure chemoselectivity.

Construction of the Isoxazole Ring System

The formation of the isoxazole ring itself is a cornerstone of synthesizing these compounds. Several powerful methods are available, with cycloaddition reactions being particularly prominent.

[3+2] Cycloaddition Reactions for Nitroisoxazole Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a highly effective and widely used strategy for constructing five-membered heterocyclic rings like isoxazoles. mdpi.comsci-rad.com In this reaction, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile, typically an alkene or alkyne, to form the isoxazole ring. wikipedia.orgrsc.org

To synthesize nitroisoxazoles, this can involve the reaction of a nitrile oxide with a nitro-substituted alkene or alkyne. mdpi.com For instance, the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes has been studied computationally, showing a preference for the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com These isoxazolidines can then be oxidized to the corresponding isoxazoles.

The generation of the nitrile oxide is often done in situ from aldoximes using oxidizing agents. nih.gov This approach is versatile and allows for the synthesis of a wide array of substituted isoxazoles. rsc.org

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

| Nitrile Oxide | Alkene/Alkyne | Isoxazoline/Isoxazole | wikipedia.orgrsc.org |

| Nitro-substituted formonitrile N-oxide | Electron-rich alkene | 5-substituted 3-nitro-2-isoxazolidine | mdpi.com |

Heterocyclization through Electrophilic Alkenes and Nitro-Containing Reagents

An alternative to cycloaddition is the heterocyclization of acyclic precursors. A notable method for the synthesis of 5-nitroisoxazoles involves the reaction of electrophilic alkenes with tetranitromethane in the presence of a base like triethylamine. thieme-connect.com This approach is considered a general preparative method for 5-nitroisoxazoles bearing various functional groups. thieme-connect.com

Another strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) to yield 4-iodoisoxazoles. nih.gov These iodo-substituted isoxazoles are valuable intermediates that can be further functionalized. nih.gov

Functionalization and Substitution Strategies

Once the this compound core is assembled, further modifications can be carried out to synthesize various derivatives. The carboxylic acid functionality itself is a versatile handle for creating amides, esters, and other derivatives. For example, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has been coupled with various anilines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to produce a library of isoxazole-carboxamide derivatives. nih.gov

Similarly, 5-nitroisoxazole-3-carbonyl chloride can be prepared and subsequently reacted with amines, such as piperazine, to form amide linkages. acs.org This highlights the utility of converting the carboxylic acid to a more reactive acyl chloride to facilitate amide bond formation.

The nitro group on the isoxazole ring can also influence the reactivity of the molecule and can potentially be a site for further chemical transformations, although such reactions must be carefully controlled to maintain the integrity of the heterocyclic ring.

Regioselective Functionalization of the Isoxazole Ring

The regioselective functionalization of the isoxazole ring is a critical aspect of synthesizing specifically substituted isoxazole derivatives. Direct functionalization can be challenging due to the inherent reactivity of the isoxazole ring, which can be susceptible to cleavage under harsh acidic or basic conditions. Therefore, methods often employ transition metal catalysts to achieve the desired transformations under milder conditions. nih.gov

One notable approach involves the aromatic nucleophilic substitution (SNAr) of a nitro group. nih.gov For instance, 5-nitroisoxazoles can react with various nucleophiles to introduce new functionalities at the 5-position with high regioselectivity. nih.gov This method is advantageous due to its operational simplicity, mild reaction conditions, and broad substrate scope. nih.gov

Furthermore, a preparative method for obtaining 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group) utilizes the heterocyclization of electrophilic alkenes with a tetranitromethane-triethylamine (TNM-TEA) complex. nih.gov This approach has been successfully employed to synthesize a variety of 3-substituted-5-nitroisoxazoles. nih.gov The subsequent reduction of the nitro group can provide access to 5-aminoisoxazole derivatives, which can be further functionalized. nih.gov

The table below summarizes some examples of regioselective functionalization reactions of isoxazoles.

| Starting Material | Reagent(s) | Product | Reference |

| 3-EWG-5-nitroisoxazoles | Various O,O-, N,N-, and S,S-bis(nucleophiles) | bis(3-EWG-isoxazoles) | nih.gov |

| Electrophilic alkenes | Tetranitromethane-triethylamine (TNM-TEA) complex | 3-EWG-5-nitroisoxazoles | nih.gov |

| bis(5-nitroisoxazole) | Reduction | bis(5-aminoisoxazole) | nih.gov |

Introduction of the Nitro Group through Nitration Reactions

The introduction of a nitro group onto the isoxazole ring is a key step in the synthesis of nitroisoxazole derivatives. Nitration is a classic method for achieving this transformation. The conditions for nitration, however, must be carefully chosen as they are highly dependent on the position of the desired nitro group and the nature of other substituents on the isoxazole ring. researchgate.netthieme-connect.com

For the synthesis of 4-nitroisoxazoles, direct nitration of the isoxazole ring is a viable method. researchgate.netthieme-connect.com However, the synthesis of 3-nitro- and particularly 5-nitroisoxazoles is often more challenging to achieve through direct nitration and typically requires alternative synthetic strategies. researchgate.netthieme-connect.com

The nitration of nitrogen-rich heterocyclic compounds, including isoxazoles, is an area of active research. nih.gov Various nitrating agents and systems, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), are commonly employed. nih.gov The presence of activating groups, such as a methyl group, on the ring can facilitate the nitration process. nih.gov

Preparation of 3,5- and 3,4,5-Substituted Nitroisoxazoles

The synthesis of multi-substituted nitroisoxazoles, such as 3,5- and 3,4,5-substituted derivatives, allows for the fine-tuning of the molecule's properties. Several methods have been developed to achieve this with control over the substitution pattern.

One approach involves the sequential functionalization of the isoxazole ring. For example, the high regioselectivity of the reaction of 3,5-dinitroisoxazoles with nucleophiles can be exploited to introduce different substituents at the 3- and 5-positions. researchgate.net

Another strategy is the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes or other dipolarophiles. nih.gov While this method is effective for producing 3,5-disubstituted isoxazoles from terminal alkynes, the synthesis of 3,4,5-trisubstituted isoxazoles often requires highly substituted and activated non-terminal alkynes. nih.gov The use of catalysts, such as copper or ruthenium, can improve the regioselectivity and yield of these cycloaddition reactions, making them more versatile. nih.gov

Condensation reactions of primary nitro compounds with aldehydes or activated ketones also provide a route to 3,4,5-trisubstituted isoxazoles. rsc.orgcnr.it These reactions can be designed to selectively produce isoxazoles with various substitution patterns. rsc.org For instance, a one-pot, base-catalyzed tandem process involving aldol (B89426) condensation and Michael addition has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles starting from 3,5-dimethyl-4-nitroisoxazole (B73060). researchgate.net

The table below provides examples of synthetic methods for substituted nitroisoxazoles.

| Starting Materials | Method | Product | Reference(s) |

| 3,5-Dinitroisoxazoles and Nucleophiles | Sequential Nucleophilic Aromatic Substitution | 3,5-Substituted Isoxazoles | researchgate.net |

| Nitrile Oxides and Alkynes | [3+2] Cycloaddition | 3,5-Disubstituted or 3,4,5-Trisubstituted Isoxazoles | nih.gov |

| Primary Nitro Compounds and Aldehydes/Ketones | Condensation Reactions | 3,4,5-Trisubstituted Isoxazoles | rsc.orgcnr.it |

| 3,5-Dimethyl-4-nitroisoxazole, Aromatic Aldehydes, and Activated Methylene (B1212753) Compounds | One-pot Tandem Aldol Condensation/Michael Addition | 3,4,5-Trisubstituted Isoxazoles | researchgate.net |

Asymmetric Synthesis and Stereocontrol

The development of asymmetric methods for the synthesis of chiral molecules containing a nitroisoxazole moiety is of great interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity.

Organocatalytic Approaches for Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering an alternative to metal-based catalysts. mdpi.combeilstein-journals.orguniurb.it Various organocatalytic strategies have been applied to reactions involving nitro compounds, leading to the formation of chiral products with high enantioselectivity. mdpi.commdpi.comresearchgate.net

For example, the enantioselective Henry (nitroaldol) reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, can be effectively catalyzed by chiral organocatalysts such as cinchona alkaloids and their derivatives. mdpi.com This reaction is a valuable method for constructing β-nitroalcohols, which are versatile synthetic intermediates. mdpi.com

Furthermore, organocatalysts have been successfully employed in enantioselective Michael additions of various nucleophiles to nitroolefins. mdpi.com Bifunctional catalysts, which can activate both the nucleophile and the electrophile, have proven to be particularly effective in these transformations. mdpi.com

Allylic–Allylic Alkylation Strategies Involving Nitroisoxazoles as Pronucleophiles

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the formation of C-C bonds with excellent stereocontrol. thieme-connect.denih.govrsc.orgresearchgate.net In recent years, the scope of this reaction has been expanded to include a wider range of nucleophiles.

Nitroisoxazoles can act as pronucleophiles in these reactions. Specifically, 3,5-dimethyl-4-nitroisoxazole has been used as a vinylogous pronucleophile in the allylic–allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. nih.gov This reaction, catalyzed by dimeric cinchona alkaloids, proceeds with excellent enantiocontrol, providing access to chiral dicarboxylic acid derivatives after transformation of the isoxazole moiety. nih.gov The 4-nitroisoxazole (B72013) core in the product can be hydrolyzed to a carboxylic acid group, highlighting the utility of nitroisoxazoles as carboxylate surrogates. nih.govresearchgate.net

The table below presents an overview of the optimization of the enantioselective allylic-allylic alkylation using 3,5-dimethyl-4-nitroisoxazole.

| Entry | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Dimeric Cinchona Alkaloid Derivative 5f | CH₂Cl₂ | High | Excellent | nih.gov |

This strategy demonstrates the potential of using nitroisoxazoles as key building blocks in asymmetric synthesis to construct complex chiral molecules. nih.gov

Chemical Reactivity and Transformation Pathways of 5 Nitroisoxazole 3 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The presence of the nitro group at the 5-position of the isoxazole (B147169) ring dramatically activates this position towards nucleophilic attack. rsc.orglibretexts.org This heightened reactivity is a consequence of the strong electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring, making it more electrophilic. libretexts.org The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile initially attacks the carbon atom bearing the nitro group, forming a transient, negatively charged intermediate known as a Meisenheimer complex. organicchemistrytutor.com The subsequent departure of the nitrite (B80452) ion as a leaving group restores the aromaticity of the isoxazole ring, yielding the substituted product. organicchemistrytutor.com The stability of the Meisenheimer intermediate is a critical factor in the facility of the SNAr reaction, and the nitro group plays a crucial role in stabilizing this intermediate through resonance. organicchemistrytutor.com

Reactivity with Various Nucleophiles at Position 5

A broad range of nucleophiles can effectively displace the nitro group at the 5-position of the isoxazole ring. An efficient protocol has been developed for the functionalization of the isoxazole ring via SNAr reactions of the nitro group with various nucleophiles, demonstrating excellent chemical yields under mild conditions. rsc.org This methodology has been successfully applied to a wide scope of both 5-nitroisoxazoles and nucleophiles. rsc.org For instance, 5-nitroisoxazoles bearing ester groups at the 3-position react smoothly and regioselectively with O,O-bis(nucleophiles) like hydroquinone (B1673460) in acetonitrile (B52724) at room temperature to afford bis(isoxazoles) in good yields. researchgate.net

| Nucleophile Type | Example | Reaction Conditions | Product Type |

| O-Nucleophiles | Hydroquinone | Acetonitrile, Room Temperature | Bis(isoxazoles) |

| N-Nucleophiles | Various Amines | Mild Conditions | 5-Amino-isoxazole derivatives |

| S-Nucleophiles | Various Thiols | Mild Conditions | 5-Thio-isoxazole derivatives |

This table provides a generalized overview of the types of nucleophiles that react with 5-nitroisoxazoles. The specific reaction conditions and yields can vary depending on the exact substrates and reagents used.

Chemoselective Nitro-Group Substitution for Azidoisoxazole Formation

A noteworthy application of the SNAr reaction of 5-nitroisoxazoles is the chemoselective synthesis of 5-azidoisoxazoles. An efficient method has been developed for the synthesis of these compounds through the reaction of 3-electron-withdrawing group (EWG)-5-nitroisoxazoles with sodium azide (B81097). researchgate.net This reaction proceeds with excellent yields and demonstrates a high degree of functional group tolerance under mild conditions. researchgate.net The resulting 5-azidoisoxazoles are valuable intermediates, particularly for their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a straightforward route to novel 5-(1,2,3-triazol-1-yl)isoxazoles, a class of compounds with significant biological relevance. researchgate.net

Reduction Reactions of the Nitro Moiety

The nitro group of 5-nitroisoxazole-3-carboxylic acid is readily susceptible to reduction, offering a convenient pathway to the corresponding amino derivatives. This transformation is a cornerstone in the synthesis of various isoxazole-containing compounds with diverse applications.

Conversion to Amino-Isoxazole Derivatives

The reduction of the nitro group to an amino group is a common and well-established transformation in organic synthesis. Various reducing agents can be employed to achieve this conversion, leading to the formation of 5-amino-isoxazole derivatives. These amino-isoxazoles are versatile building blocks in their own right. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as a novel unnatural β-amino acid for application in solid-phase peptide synthesis. nih.govnih.gov The presence of both an amino and a carboxylic acid group in these molecules allows for their incorporation into peptide chains, leading to the synthesis of new classes of bioactive peptides. nih.gov The synthesis of such compounds often involves a multi-step process where the nitro-isoxazole precursor is a key intermediate. nih.gov

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the isoxazole ring also participates in a range of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

Utility as a Carboxylic Acid Surrogate via Ring Transformation

The isoxazole ring itself can function as a masked carboxylic acid group, a concept that has been exploited in organic synthesis. The masked nitroisoxazole group in certain compounds has been shown to undergo base-promoted hydrolysis to yield an α-nitroketoxime and a carboxylic acid. acs.org This transformation highlights the potential of the 5-nitroisoxazole moiety to serve as a precursor to a carboxylic acid functional group under specific conditions. This strategy can be particularly useful in complex molecule synthesis where direct introduction or protection of a carboxylic acid might be challenging. The reactivity of carboxylic acid derivatives is a well-studied area, with the relative reactivity generally following the order: acyl chlorides > acid anhydrides > thioesters > esters > amides. libretexts.orgpressbooks.pub The conversion of a more reactive derivative to a less reactive one is typically a favorable process. pressbooks.pub

Ring-Opening and Rearrangement Processes

The reactivity of this compound is characterized by its susceptibility to ring cleavage and isomerization, affording access to diverse molecular scaffolds. These transformations are often triggered by nucleophiles, bases, or catalysts that interact with the electronically strained isoxazole core.

The 5-nitroisoxazole moiety can function as a masked carboxylic acid, which can be revealed through hydrolytic cleavage of the ring. This transformation is particularly relevant for derivatives of this compound.

Research Findings:

Base-promoted hydrolysis of the 5-nitroisoxazole ring has been identified as a key activation mechanism in related compounds. acs.org For instance, the masked nitroisoxazole group in the GPX4 inhibitor prodrug, ML210, is designed to undergo hydrolysis under basic conditions to release its active metabolite. acs.org This process involves the cleavage of the isoxazole ring to generate an α-nitroketoxime and a carboxylic acid. acs.org While the specific hydrolysis of this compound itself is not detailed, the reaction of analogous structures provides a clear precedent for its expected behavior.

The proposed pathway for the base-promoted hydrolysis of a 5-nitroisoxazole derivative involves an initial nucleophilic attack by a hydroxide (B78521) ion at the C5 position, facilitated by the electron-withdrawing nitro group. This leads to the cleavage of the weak N-O bond and subsequent ring-opening. The transformation of a 4-nitroisoxazole (B72013) moiety into a carboxylic acid group using an aqueous sodium hydroxide solution has also been demonstrated, further supporting the feasibility of this type of ring cleavage under basic hydrolytic conditions. acs.org

The general transformation can be represented as follows:

Table 1: Proposed Hydrolytic Cleavage of 5-Nitroisoxazole Ring

| Reactant | Conditions | Key Intermediates/Products |

|---|---|---|

| 5-Nitroisoxazole derivative | Base-promoted hydrolysis (e.g., NaOH(aq)) | α-Nitroketoxime, Carboxylic acid |

Although attempts to isolate and conclusively identify the hydrolysis products of some complex nitroisoxazole-containing molecules have been challenging due to their reactivity, the observation of rapid hydrolysis confirms this transformation pathway. acs.org

A notable rearrangement process observed in isoxazole chemistry is the domino isoxazole-isoxazole isomerization. This transformation allows for the conversion of one isoxazole isomer into another, typically proceeding through a transient, high-energy intermediate.

Research Findings:

The first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization has been reported for 4-acyl-5-methoxy- and 5-aminoisoxazoles. nih.gov This reaction is catalyzed by Iron(II) chloride (FeCl₂) and proceeds under heating in a solvent like dioxane. nih.govresearchgate.net

The established mechanism for this isomerization involves several key steps:

Coordination of the Fe(II) catalyst to the isoxazole.

Cleavage of the N-O bond to form a vinyl-nitrene intermediate.

Rearrangement of the nitrene to a transient 2H-azirine derivative. nih.gov

This azirine intermediate can then undergo ring-opening and re-cyclization to form the more stable, rearranged isoxazole product. nih.gov

Under milder conditions, the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines have been successfully prepared and isolated. nih.gov These intermediates can then be quantitatively isomerized into the final isoxazole product under the catalytic conditions (e.g., dioxane, 105 °C). nih.gov

Table 2: Fe(II)-Catalyzed Domino Isoxazole-Isoxazole Isomerization

| Starting Material | Catalyst | Conditions | Product |

|---|---|---|---|

| 4-Acyl-5-methoxyisoxazoles | FeCl₂ | Dioxane, 105 °C | Isoxazole-4-carboxylic esters |

It is crucial to note that this domino isomerization has been documented for isoxazoles bearing electron-donating groups (e.g., methoxy, amino) at the C5 position. The presence of a strong electron-withdrawing nitro group at the C5 position, as in this compound, would significantly alter the electronic properties of the ring. This substitution is expected to disfavor the formation of the vinyl-nitrene intermediate required for this specific Fe(II)-catalyzed pathway. Consequently, the domino isoxazole-isoxazole isomerization as described for 5-alkoxy/amino derivatives has not been reported for 5-nitroisoxazole substrates in the reviewed literature.

Derivatization Strategies and Functional Group Interconversions

Esterification and Amide Bond Formation

The carboxyl group is the most common site for the initial derivatization of 5-nitroisoxazole-3-carboxylic acid, readily undergoing esterification and amidation reactions to produce a wide array of functionalized molecules.

The conversion of this compound into its corresponding esters and amides is a fundamental transformation. A standard and efficient method involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once the 5-nitroisoxazole-3-carbonyl chloride is formed, it can be readily reacted with a variety of nucleophiles.

Esterification: The reaction of the acyl chloride with an alcohol (R-OH) in the presence of a non-nucleophilic base, like pyridine, yields the corresponding alkyl ester.

Amidation: Similarly, reacting the acyl chloride with primary or secondary amines (RNH₂ or R₂NH) provides the desired carboxamide derivatives. This method is widely employed for creating amide linkages in the synthesis of complex molecules. acs.orgacs.org

These straightforward reactions enable the introduction of diverse alkyl, aryl, or heterocyclic groups, allowing for systematic modifications of the molecule's physicochemical properties.

Direct amidation, which avoids the initial conversion to an acyl chloride, is a cornerstone of modern synthetic chemistry, particularly for the assembly of complex molecules and for labeling purposes. nih.govumich.edunih.gov This transformation is facilitated by a wide range of peptide coupling reagents. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used. mdpi.commdpi.com

The process involves activating the carboxylic acid in situ, which then reacts with a primary or secondary amine to form the amide bond. These reactions are typically performed under mild conditions and tolerate a broad range of functional groups, making them ideal for late-stage functionalization and the synthesis of bioconjugates. umich.edursc.org For instance, coupling this compound to a biomolecule containing a free amine group allows for the introduction of the nitroisoxazole moiety as a chemical label or probe. Research on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid has demonstrated the effectiveness of using HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) for efficient amide bond formation on a solid support. mdpi.com

Conjugation and Hybrid Molecule Synthesis

Beyond simple ester and amide derivatives, this compound is a key component in the synthesis of more complex hybrid molecules and scaffolds, leveraging its unique electronic and structural features.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," is a powerful tool for covalently linking different molecular fragments with high efficiency and regioselectivity. rsc.orgyoutube.com This reaction specifically forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org To integrate the 5-nitroisoxazole core into a triazole hybrid, the isoxazole (B147169) must first be functionalized with either a terminal alkyne or an azide (B81097) group.

A common strategy involves amidating this compound with an amine that already contains the complementary click handle. For example:

Introducing an Alkyne: Coupling the carboxylic acid with propargylamine (B41283) (HC≡CCH₂NH₂) using standard amidation methods (as described in 4.1.2) yields a derivative of 5-nitroisoxazole-3-carboxamide bearing a terminal alkyne.

Click Reaction: This alkyne-functionalized isoxazole can then be reacted with a molecule containing an azide group (R-N₃) in the presence of a copper(I) catalyst to furnish the desired 1,4-disubstituted 1,2,3-triazole hybrid structure.

Alternatively, ruthenium-based catalysts can be employed to achieve the synthesis of the isomeric 1,5-disubstituted 1,2,3-triazoles. nih.gov This modular approach allows for the rapid generation of diverse isoxazole-triazole libraries.

The 5-nitroisoxazole moiety has been successfully incorporated into complex spirocyclic systems, specifically spiro[pyrrolidin-oxindole] scaffolds. nih.gov These structures are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmacologically active compounds. researchgate.net

The key synthetic step is a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.govnih.gov The synthesis proceeds as follows:

An azomethine ylide is generated in situ from the reaction of an isatin (B1672199) (an indole-2,3-dione) and an α-amino acid, such as sarcosine (B1681465) or l-proline. nih.gov

This transient 1,3-dipole then reacts with a dipolarophile, which is an activated alkene. To incorporate the isoxazole, a derivative such as (E)-3-(2-cinnamoyl)-5-nitroisoxazole is used.

The cycloaddition reaction between the azomethine ylide and the isoxazole-containing alkene constructs the highly substituted pyrrolidine (B122466) ring, directly fusing it to the oxindole (B195798) at the C-3 position to create the spiro[pyrrolidin-3,2'-oxindole] framework. nih.gov This multicomponent reaction strategy allows for the efficient assembly of complex molecular architectures in a single step.

Urea (B33335) and thiourea (B124793) functionalities are important pharmacophores in drug design. nih.govresearchgate.netnih.gov Synthesizing these derivatives from this compound typically requires converting the carboxylic acid into an amine. This transformation can be accomplished through rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangement, which convert a carboxylic acid (or its derivative) into a primary amine with the loss of one carbon atom.

The synthetic sequence would be:

Amine Formation: The carboxylic acid is first converted to an acyl azide for the Curtius rearrangement. Gentle heating of the acyl azide causes it to rearrange to an isocyanate, which is then hydrolyzed to yield 5-nitroisoxazol-3-amine.

Urea/Thiourea Synthesis: The resulting amine serves as the nucleophile for the final step. Reaction with an appropriate isocyanate (R-N=C=O) yields the corresponding urea derivative, while reaction with an isothiocyanate (R-N=C=S) produces the thiourea derivative. mdpi.com This pathway provides access to a wide range of N-substituted urea and thiourea compounds containing the 5-nitroisoxazole scaffold.

Bioconjugation and Biologically Inspired Derivatization

The structural and electronic properties of the isoxazole ring make it a valuable scaffold in medicinal chemistry. When functionalized with reactive groups like amines and carboxylic acids, isoxazole derivatives become versatile building blocks for bioconjugation and the creation of complex biomolecules. This section explores the derivatization of amino-isoxazole carboxylic acids, particularly their integration into peptide structures to generate novel peptidomimetics.

Incorporation of Amino-Isoxazole Carboxylic Acids in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique that enables the stepwise assembly of amino acids into a defined peptide sequence on a solid support. youtube.com The incorporation of unnatural amino acids, such as amino-isoxazole carboxylic acids, into this process allows for the creation of peptides with modified properties. nih.gov

Researchers have successfully integrated 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid, into peptide chains using SPPS. mdpi.comnih.gov In one study, AMIA was coupled to the N-terminus of resin-bound peptides. mdpi.com A key finding was that the amino group of the AMIA molecule did not require a protecting group (like the common Fmoc group) before coupling, as it was found to be unreactive under typical synthesis conditions. mdpi.com This simplifies the synthesis process. The carboxylic acid group of AMIA, however, can be activated and readily forms a peptide bond with the free amino group of the N-terminal amino acid of the growing peptide chain on the solid support. mdpi.com

The successful coupling of AMIA has been demonstrated under various conditions, including both traditional and ultrasonic-agitated solid-phase synthesis methods. mdpi.comnih.gov This method allows for the insertion of the amino-isoxazole-carboxylic acid residue at specific positions within a peptide sequence, opening avenues for creating new classes of bioactive peptides. mdpi.com The synthesis of Fmoc-protected aminoisoxazole amino acids has also been developed to provide versatile building blocks for SPPS, further highlighting the potential of these scaffolds. rsc.org

The general procedure for incorporating an amino-isoxazole carboxylic acid at the N-terminus of a peptide via SPPS is outlined below:

| Step | Description |

| 1. | The initial peptide sequence is assembled on a solid-phase resin (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. mdpi.comrsc.org |

| 2. | The N-terminal Fmoc protecting group of the final amino acid in the sequence is removed (deprotected). |

| 3. | The unprotected amino-isoxazole carboxylic acid (e.g., AMIA) is activated using a coupling reagent. |

| 4. | The activated isoxazole derivative is added to the resin, where it couples with the free N-terminal amine of the peptide. mdpi.com |

| 5. | The final hybrid peptide is cleaved from the resin and purified. |

This strategy has been used to modify various model peptides, demonstrating its broad applicability. mdpi.com

Development of Peptidomimetics and Hybrid Peptides

The use of peptides as therapeutic agents is often hampered by their poor metabolic stability, as they are easily broken down by proteases in the body. nih.govrsc.org One effective strategy to overcome this limitation is the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability and bioavailability. nih.govmdpi.com The incorporation of unnatural amino acids, including amino-isoxazole carboxylic acids, is a key approach in creating these enhanced molecules. nih.govnih.gov

Hybrid peptides containing both natural α-amino acids and unnatural β-amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), represent a promising class of peptidomimetics. mdpi.comnih.govrsc.org The isoxazole ring acts as a rigid scaffold that can introduce specific conformational constraints into the peptide backbone. This can lead to peptides with well-defined secondary structures, potentially enhancing their binding affinity and selectivity for biological targets.

Role in Medicinal Chemistry and Bioactive Compound Design

Isoxazole (B147169) as a Privileged Scaffold in Drug Discovery

The isoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgnih.gov This designation is attributed to its presence in a wide array of biologically active compounds and approved drugs, demonstrating its ability to interact with various biological targets. nih.govrsc.orgresearchgate.net The isoxazole moiety is a five-membered heterocycle containing both nitrogen and oxygen atoms, which imparts favorable physicochemical properties such as metabolic stability and the capacity for hydrogen bonding. rsc.orgdrughunter.com These characteristics are crucial for a molecule's pharmacokinetic and pharmacodynamic profile.

The versatility of the isoxazole scaffold allows for the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govrsc.org Its structural rigidity and potential for diverse substitutions enable medicinal chemists to fine-tune the properties of drug candidates to optimize potency, selectivity, and safety. The benzisoxazole analogs, a related class of compounds, also represent a privileged structure in medicinal chemistry with a wide range of biological activities. rsc.org The continued emergence of isoxazole-containing compounds in drug discovery pipelines underscores their importance in developing new therapies. rsc.orgrsc.org

Rational Design Principles for New Chemical Entities

The development of new chemical entities (NCEs) often relies on rational design principles to enhance the therapeutic potential of lead compounds. 5-Nitroisoxazole-3-carboxylic acid and its derivatives are instrumental in these strategies.

Bioisosterism, the substitution of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. nih.govufrj.br This strategy is employed to improve a molecule's biological activity, metabolic stability, and pharmacokinetic profile. drughunter.comnih.gov The isoxazole ring itself can serve as a bioisostere for other functionalities. For instance, it has been used to replace other heterocyclic systems in compounds targeting nicotinic cholinergic receptors. nih.gov

Furthermore, the carboxylic acid group of this compound can be a target for bioisosteric replacement. Carboxylic acids can sometimes lead to poor cell permeability and rapid metabolism. Replacing the carboxylic acid with other acidic heterocycles, such as tetrazoles or oxadiazoles, can maintain the necessary acidity for target interaction while improving drug-like properties. drughunter.com This approach has been successfully applied in the development of various therapeutic agents. drughunter.comnih.gov

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially synergistic or multi-target activity. ijariit.comijariit.com The isoxazole nucleus is a popular component in the design of hybrid molecules due to its versatile biological activity. ijariit.comijariit.comnih.gov

For example, hybrid molecules incorporating both isoxazole and triazole moieties have been synthesized and shown to possess antibacterial properties, suggesting a synergistic effect between the two pharmacophores. nih.govmdpi.com Similarly, indole-isoxazole hybrids have been investigated as potential anticancer agents. nih.gov The rationale behind this approach is that the resulting hybrid may overcome some of the pharmacokinetic drawbacks of the individual components and exhibit enhanced therapeutic efficacy. ijariit.com

Precursors and Building Blocks for Complex Bioactive Molecules

Carboxylic acids, in general, are valuable building blocks in organic synthesis due to their reactivity, allowing for the formation of various functional groups such as amides, esters, and acid chlorides. researchgate.netnih.gov this compound, with its activated nitro group and carboxylic acid functionality, serves as a versatile precursor for the synthesis of more complex molecules. frontiersin.orgfrontiersin.org

The nitro group can act as a synthetic handle for a variety of chemical transformations. It can be reduced to an amino group, which can then be further functionalized, or it can participate in cycloaddition reactions. frontiersin.org The carboxylic acid moiety can be converted to an acid chloride, such as 5-methyl-4-nitroisoxazole-3-carbonyl chloride, which is a reactive intermediate for creating amide bonds with various amines. acs.orgacs.org This versatility makes this compound and its derivatives valuable starting materials in the multi-step synthesis of complex, biologically active compounds. frontiersin.orgfrontiersin.org

Strategic Integration into Target-Oriented Synthesis for Therapeutic Areas

The principles of rational drug design are applied in target-oriented synthesis to create molecules that specifically interact with a biological target implicated in a particular disease. This compound derivatives have been strategically incorporated into the synthesis of compounds aimed at various therapeutic areas.

For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov In the field of oncology, the design of inhibitors for enzymes like TANK-binding kinase 1 (TBK1) and IKKε, which are involved in obesity-related inflammation, has utilized scaffolds that can be synthetically derived from isoxazole carboxylic acids. nih.gov The rational design of these molecules often involves computational docking studies to predict how the compound will bind to the active site of the target protein, guiding the synthetic efforts towards more potent and selective inhibitors. nih.govnih.govnih.gov

Mechanistic and Biological Studies of 5 Nitroisoxazole 3 Carboxylic Acid Derivatives

Antimicrobial and Antibacterial Potency

The isoxazole (B147169) nucleus is a key structural motif in a variety of synthetic compounds that have demonstrated significant antimicrobial properties. nih.gov The introduction of a nitro group and a carboxylic acid function at specific positions on the isoxazole ring, along with further derivatization, has led to the development of potent antibacterial agents.

In Vitro Activity Against Bacterial Pathogens

Derivatives of 5-nitroisoxazole-3-carboxylic acid have shown promising in vitro activity against a range of bacterial pathogens. For instance, a series of novel methylene (B1212753) bis-isoxazolo[4,5-b]azepines, synthesized from 3,5-dimethyl-4-nitroisoxazole (B73060), were evaluated for their antimicrobial effects. nih.gov Among the synthesized compounds, derivatives 9h and 9i exhibited potent antimicrobial activity, comparable to standard drugs. nih.gov

Another study focused on coumarin-3-carboxylic acid, which demonstrated strong antibacterial activity against Acidovorax citrulli. frontiersin.org This suggests that the carboxylic acid moiety is crucial for the observed biological effect. While not a direct derivative of 5-nitroisoxazole, this study highlights the general importance of the carboxylic acid group in antimicrobial compounds.

Furthermore, research on other heterocyclic compounds containing a carboxylic acid group, such as N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-ones, has revealed antibacterial activity, particularly against Gram-positive bacterial strains. mdpi.com These findings underscore the potential of carboxylic acid derivatives in the development of new antimicrobial agents.

Inhibition of Microbial Cell Function and Growth

The antimicrobial action of carboxylic acids, including derivatives of this compound, is often attributed to their ability to disrupt essential cellular functions in microbes. nih.govfrontiersin.org One of the primary mechanisms of inhibition is damage to the cell membrane. nih.govfrontiersin.org Carboxylic acids can increase the permeability of the cell membrane, leading to the leakage of vital intracellular components and ultimately cell death. nih.gov

Another key mechanism is the acidification of the microbial internal pH. nih.govfrontiersin.org The un-dissociated form of the carboxylic acid can readily pass through the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This disruption of the internal pH homeostasis can inhibit the function of critical enzymes and metabolic pathways, thereby impeding cell growth and proliferation. nih.govfrontiersin.org The accumulation of the carboxylate anion within the cell has also been identified as a significant factor in microbial inhibition. nih.govfrontiersin.org

Anticancer and Antiproliferative Investigations

In addition to their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxicity against various human cancer cell lines and have been shown to induce apoptosis and modulate cellular signaling pathways.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For example, a series of novel 1,5-diarylpyrazole carboxamide derivatives were evaluated for their cytotoxic activities against five human cancer cell lines: colon cancer (DLD), cervical cancer (Hela), myelogenous leukemia (K-562), pancreatic cancer (SUIT), and liver cancer (Hep-G2). researchgate.net Compound 5c , which features a 3,4-dimethoxy group, showed significant antiproliferative activities against four of these cell lines, with growth inhibition percentages ranging from 75.95% to 123%. researchgate.net Notably, its cytotoxicity against pancreatic and hepatic cancer cell lines was superior to the positive control drug, daunorubicin. researchgate.net

Similarly, isoxazole derivatives of curcumin (B1669340), specifically compounds 2 and 22 , exhibited marked cytotoxicity against the chronic myeloid leukemia (CML)-derived K562 cell line, with IC50 values of 0.5 µM. nih.gov This was a significant improvement compared to curcumin itself (IC50 = 17 µM). nih.gov The stability and cytotoxicity of these isoxazole derivatives suggest their potential for further development. nih.gov

Another study on methylene bis-isoxazolo[4,5-b]azepines found that compounds 9h and 9i displayed potent anticancer activity, comparable to standard drugs. nih.gov The evaluation of 1,3-dioxoindan-2-carboxylic acid arylamides also revealed cytotoxic effects against four human cancer cell lines, with compound 3e being the most active against the SK-OV-3 cell line. nih.gov

| Compound | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| 5c | Pancreatic (SUIT), Liver (Hep-G2) | Superior to Daunorubicin | researchgate.net |

| 5c | Leukemia (K-562), Colon (DLD) | Similar to Daunorubicin | researchgate.net |

| 2 and 22 (Isoxazole-curcumin analogs) | Chronic Myeloid Leukemia (K562) | IC50 = 0.5 µM | nih.gov |

| 9h and 9i (Methylene bis-isoxazolo[4,5-b]azepines) | Various | Potent anticancer activity | nih.gov |

| 3e (1,3-dioxoindan-2-carboxylic acid arylamide) | Ovarian (SK-OV-3) | IC50 = 1.2 µM | nih.gov |

Induction of Apoptosis and Cellular Signaling Modulation

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been synthesized and shown to have significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.gov Several of these compounds, including derivatives 4 , 7 , 8 , 9 , and 11 , induced apoptosis in over 50% of the cells. nih.gov Specifically, compounds 4 , 8 , and 11 demonstrated high levels of apoptosis at concentrations of 100 nM, 10 µM, and 200 µM, respectively. nih.gov

The induction of apoptosis is often linked to the modulation of cellular signaling pathways. For instance, isobenzofuran-5-carboxamide derivatives have been shown to induce apoptosis in LNCaP prostate cancer cells. researchgate.net In silico molecular docking studies suggest that these compounds may interact with caspase-7, a key executioner caspase in the apoptotic pathway. researchgate.net Similarly, 5-pyridinyl-1,2,4-triazole derivatives have been found to inhibit the phosphorylation of pro-survival proteins such as PI3K, Akt, JNK, and STAT3, leading to apoptosis and cell cycle arrest. nih.gov

Dual Inhibition of Molecular Targets (e.g., GPX4/MDM2)

Recent strategies in cancer therapy have focused on the development of dual inhibitors that can target multiple pathways simultaneously. Derivatives of this compound have been explored in this context. For example, a series of ferrocenophane-appended GPX4 inhibitors were designed based on the structure of ML210, a known GPX4 inhibitor that contains a nitroisoxazole moiety. acs.orgacs.org Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis, a form of iron-dependent cell death. acs.org By inhibiting GPX4, these compounds can induce ferroptosis in cancer cells.

Furthermore, research has been conducted on dual inhibitors of GPX4 and cyclin-dependent kinases (CDKs). nih.gov Compound B9 , a GPX4 and CDK dual inhibitor, exhibited potent cytotoxic activity against multiple cancer cell lines and displayed excellent inhibitory activity against GPX4 and selective inhibition of CDK4/6. nih.gov Mechanistic studies revealed that B9 could simultaneously induce ferroptosis and arrest cells in the G1 phase of the cell cycle. nih.gov This dual-action approach represents a promising strategy for overcoming cancer therapy resistance.

Antiparasitic Activity

Derivatives of this compound have been the subject of research for their potential as antiparasitic agents, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Trypanocidal Effects Against Trypanosoma cruzi Epimastigotes and Amastigotes

Studies have demonstrated that nitroisoxazole derivatives exhibit trypanocidal activity, with varying efficacy against the different life cycle stages of Trypanosoma cruzi. Research indicates that these compounds are generally more effective against the epimastigote form of the parasite. For instance, one particular nitroisoxazole derivative, compound 9, demonstrated a trypanocidal effect of 52 ± 4% against T. cruzi epimastigotes. nih.gov However, the effectiveness of these derivatives was observed to be lower against the trypomastigote form of the parasite. nih.gov

In contrast, other related isoxazole derivatives have shown significant activity against the intracellular amastigote stage. A study on a series of 3,5-disubstituted isoxazoles identified a derivative, 31-a, with potent activity against intracellular amastigotes of T. cruzi (Tulahuen strain), exhibiting a half-maximal inhibitory concentration (IC₅₀) of 1.13 µM. nih.gov This particular compound also displayed low cytotoxicity, highlighting its potential as a scaffold for developing new anti-Chagas disease therapies. nih.gov

**Table 1: Trypanocidal Activity of Selected Isoxazole Derivatives Against *Trypanosoma cruzi***

| Compound/Derivative | Parasite Stage | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Nitroisoxazole derivative 9 | Epimastigote | % Trypanocidal Effect | 52 ± 4% | nih.gov |

| 3,5-disubstituted isoxazole 31-a | Amastigote | IC₅₀ | 1.13 µM | nih.gov |

Enzyme Inhibition in Parasitic Pathways (e.g., Cruzipain, Trypanothione (B104310) Reductase)

The mechanism of trypanocidal action for this compound derivatives is believed to involve the inhibition of key parasitic enzymes. One primary target is cruzipain, a major cysteine protease of T. cruzi that is essential for the parasite's survival, including its invasion of host cells and differentiation. mdpi.com Due to their structural similarities to known thiazole (B1198619) inhibitors of cruzipain, nitroisoxazole derivatives have been investigated for their potential to block this enzyme. mdpi.com It has been observed that a specific nitroisoxazole derivative, compound 11, interacts with a significant number of amino acid residues within the active site of cruzipain, suggesting a potential inhibitory mechanism. mdpi.com

Another critical enzyme in the parasite's defense against oxidative stress is trypanothione reductase (TR). This enzyme is unique to trypanosomatids and absent in mammals, making it an attractive drug target. nih.gov Some studies have indicated that certain isoxazole derivatives possess the ability to inhibit trypanothione reductase, which is vital for the metabolism of T. cruzi. nih.gov The inhibition of these essential enzymes disrupts the parasite's biological processes, leading to its inactivation.

Role of Reactive Oxygen Species Generation in Parasite Inactivation

A significant aspect of the antiparasitic action of nitroaromatic compounds, including 5-nitroisoxazole derivatives, is their ability to induce oxidative stress within the parasite. The presence of the nitro group on the isoxazole ring is a key structural feature that facilitates the generation of reactive oxygen species (ROS). mdpi.com

This process is thought to be initiated by the reduction of the nitro group by parasitic nitroreductases, leading to the formation of a nitro anion radical. researchgate.net This radical can then react with molecular oxygen in a process called redox cycling, generating superoxide (B77818) radicals and other ROS. researchgate.net These highly reactive species can damage vital cellular components such as lipids, proteins, and DNA, ultimately leading to the parasite's death. mdpi.com

Experimental evidence supports this mechanism. Studies using the fluorescent probe dichlorofluorescein (DCF) have shown that active nitroisoxazole derivatives lead to an increase in fluorescence intensity within T. cruzi, indicating the generation of free radicals. mdpi.comresearchgate.net Specifically, compounds 3, 5, and 11 were found to induce ROS production. mdpi.comresearchgate.net Notably, compound 5 was observed to generate a higher level of ROS compared to the reference drug nifurtimox. mdpi.com This confirms that the generation of oxidative stress is a key component of the trypanocidal activity of these nitroisoxazole derivatives. mdpi.com

Enzyme Inhibition Studies

Beyond their antiparasitic effects, derivatives of isoxazole-3-carboxylic acid have been investigated for their ability to inhibit certain mammalian enzymes, suggesting potential therapeutic applications in other areas.

Xanthine (B1682287) Oxidase Inhibition and Kinetic Characterization

Derivatives of isoxazole-3-carboxylic acid have been explored as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. Elevated levels of uric acid are associated with conditions like gout. Research on 5-phenylisoxazole-3-carboxylic acid derivatives revealed that many of these compounds exhibit inhibitory activity against xanthine oxidase in the micromolar to submicromolar range. nih.govsigmaaldrich.com

Interestingly, structure-activity relationship studies have indicated that the nature of the substituent on the phenyl ring plays a crucial role in the inhibitory potency. For instance, the presence of a cyano group at the 3-position of the phenyl ring was found to be a favorable substitution pattern for XO inhibition. nih.gov Conversely, the replacement of this cyano group with a nitro group led to a general decrease in inhibitory potency. nih.gov More recent research on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids identified compounds with potent XO inhibitory activity. nih.gov Enzyme kinetic studies of one such compound, 6c, demonstrated a mixed-type inhibition mechanism. nih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Selected Isoxazole-3-Carboxylic Acid Derivatives

| Compound Class | Key Finding | Reference |

|---|---|---|

| 5-Phenylisoxazole-3-carboxylic acids | Transformation of a 3-cyano to a 3-nitro group on the phenyl ring reduced inhibitory potency. | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c) | Acted as a mixed-type inhibitor of xanthine oxidase. | nih.gov |

Modulation of Leukotriene Biosynthesis via 5-LO and FLAP Inhibition

Leukotrienes are pro-inflammatory lipid mediators implicated in various inflammatory diseases. Their biosynthesis is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP). nih.gov Derivatives of isoxazole-3-carboxylic acid have emerged as a new class of leukotriene biosynthesis inhibitors.

Specifically, 4,5-diaryl-isoxazole-3-carboxylic acids have been shown to be potent inhibitors of the synthesis of 5-LO products within cells. nih.gov The mechanism of action for these compounds appears to be the targeting of FLAP. nih.gov For example, compounds 39 and 40 from this class potently inhibited cellular 5-LO product synthesis with an IC₅₀ of 0.24 μM for each. nih.gov However, their direct inhibition of the 5-LO enzyme was weak, with IC₅₀ values greater than or equal to 8 μM. nih.gov These findings suggest that these isoxazole derivatives function primarily by modulating the activity of FLAP, thereby preventing the efficient production of leukotrienes. nih.gov Docking studies and molecular dynamic simulations have provided further insights into the potential binding modes of these inhibitors with both 5-LO and FLAP. nih.govresearchgate.net

Table 3: Inhibitory Activity of 4,5-Diaryl-isoxazole-3-carboxylic Acid Derivatives on Leukotriene Biosynthesis

| Compound | Target/Pathway | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 39 | Cellular 5-LO product synthesis | IC₅₀ | 0.24 µM | nih.gov |

| 40 | Cellular 5-LO product synthesis | IC₅₀ | 0.24 µM | nih.gov |

| 39 & 40 | 5-Lipoxygenase (5-LO) enzyme | IC₅₀ | ≥ 8 µM | nih.gov |

Antitubercular Research

Research into this compound derivatives has revealed their potential as potent inhibitors of Mtb growth, including strains resistant to current first- and second-line drugs.

Derivatives of the isoxazole core have demonstrated significant efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis. For instance, a series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters exhibited nanomolar activity against replicating Mtb and low micromolar activity against non-replicating Mtb. Notably, these compounds retained their activity against strains resistant to isoniazid (B1672263), rifampin, and streptomycin. This suggests that the isoxazole scaffold may act on novel targets not affected by existing resistance mechanisms.

Similarly, studies on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown growth inhibitory activity against various Mtb strains. nih.gov Optimization of these compounds led to derivatives that maintained good antitubercular activity against both drug-susceptible and drug-resistant strains while also exhibiting improved metabolic stability. nih.gov Certain novel benzothiazolo naphthyridone carboxylic acid derivatives containing a nitro group have also shown high activity against MDR-TB. nih.gov For example, one derivative was found to be significantly more potent than gatifloxacin (B573) and isoniazid against MDR-TB in vitro. nih.gov

While direct data for this compound itself is limited in publicly available research, the consistent and potent activity of various isoxazole-3-carboxylate and carboxamide derivatives against MDR-TB strains strongly supports the investigation of this specific chemical class.

The mechanism of action for many nitro-containing antitubercular drugs is well-established and serves as a strong model for hypothesizing the action of this compound derivatives. Nitro-heterocyclic compounds like the nitroimidazoles (delamanid and pretomanid) and 5-nitrothiophenes are prodrugs that require activation by a specific mycobacterial enzyme. researchgate.netnih.govnih.gov

This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. researchgate.netnih.govnih.gov The Ddn enzyme reduces the nitro group of the drug, leading to the formation of reactive nitrogen species, including nitric oxide (NO). researchgate.netnih.gov These reactive species are highly toxic to the mycobacterium and are thought to kill the bacteria through multiple mechanisms, including the inhibition of mycolic acid synthesis and respiratory poisoning. nih.gov

Mutants of M. tuberculosis resistant to 5-nitrothiophenes have been found to be cross-resistant to the nitroimidazole PA-824 (pretomanid) and are unable to produce the F420 cofactor, confirming the central role of this activation pathway. researchgate.netnih.govnih.gov Given the structural similarity, it is highly probable that this compound derivatives also function as prodrugs activated by the Ddn/F420 system. The essentiality of the nitro group for the activity of other nitro-aromatic compounds further supports this hypothesis. rutgers.educuni.cz

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and drug-like properties of lead compounds. For derivatives of this compound, SAR insights can be extrapolated from related isoxazole and nitro-containing compounds.

For various classes of antitubercular agents, specific substitutions have a profound impact on their potency. In a series of 5-arylethenyl and 5-aryl-3-isoxazolecarboxylate derivatives, the nature and position of substituents on the aryl ring were critical for activity. While a detailed SAR was delineated for these series, it is clear that electronic and steric factors of the substituents play a key role.

In the case of 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, extensive SAR studies confirmed that both nitro groups are essential for high antimycobacterial activity. cuni.cz Replacing one of the nitro groups with other substituents or shifting their positions often leads to a significant loss of potency. cuni.cz This underscores the critical role of the nitro groups in the mechanism of action, likely through the bioreductive activation pathway.

The following table summarizes the antitubercular activity of some isoxazole and nitrofuran derivatives:

| Compound Class | Key Substitutions | MIC Range (µg/mL) | Reference |

| 5-Nitrofurantriazole conjugates | Varied substituents on triazole | starting from 0.25 | nih.gov |

| N-benzyl-5-nitrofuran-2-carboxamide analogs | α,α-dimethylbenzyl | 0.019-0.20 µM | nih.gov |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Modifications to confer metabolic stability | - | nih.gov |

| 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids | 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl) | 0.19 µM (MTB), 0.04 µM (MDR-TB) | nih.gov |

This table is for illustrative purposes and includes data from related compound classes to infer potential SAR for this compound derivatives.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound class, the key pharmacophoric features can be inferred from related structures.

The (thiazol-4-yl)isoxazole-3-carboxamide core is considered a crucial pharmacophore in one series of potent antitubercular compounds. nih.gov This suggests that the isoxazole-3-carboxamide (B1603040) moiety is a key element for interaction with the biological target. More broadly, the isoxazole ring itself appears to be a versatile scaffold for designing antitubercular agents.

The nitro group is another critical pharmacophoric feature. As seen in numerous nitro-containing antitubercular agents, the nitro group is essential for the prodrug activation by the Ddn enzyme. rutgers.educuni.cz Therefore, the 5-nitro substitution on the isoxazole ring is expected to be a non-negotiable feature for this class of compounds to exert their antitubercular effect through the established nitric oxide release mechanism.

The 5-nitroisoxazole core, with the nitro group being essential for bioactivation.

The carboxylic acid or a derivative (ester, amide) at the 3-position, which influences physicochemical properties and target engagement.

Appropriate substituents on the isoxazole ring or linked aryl groups that can modulate potency, selectivity, and pharmacokinetic properties.

Advanced Computational and Electrochemical Investigations

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to investigate the properties and potential applications of 5-nitroisoxazole-3-carboxylic acid and its derivatives at the molecular level. These in silico methods provide valuable insights into electronic structure, reactivity, and interactions with biological targets, guiding the design and synthesis of new compounds with desired activities.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations are employed to understand their electronic properties, which are crucial for their reactivity and biological activity.

Theoretical analysis of molecules like 2,1,3-Benzoxadiazole-5-carboxylic acid, a related heterocyclic compound, has been performed using DFT to determine ground and excited state oxidation potentials. orientjchem.org Such calculations help in predicting the electron injection capabilities of these molecules, which is vital for applications like dye-sensitized solar cells. orientjchem.org The B3LYP functional with a 6-311+G(d,p) basis set is a common level of theory for these studies. orientjchem.org

DFT studies on similar structures, such as phenylisoxazole semicarbazone derivatives, have been used to optimize molecular geometries and analyze electronic properties. csic.es These calculations can reveal the distribution of partial charges on atoms, indicating reactive sites. For instance, in some isoxazole (B147169) derivatives, the carbon atom of the phenyl group may exhibit the highest negative partial charge, while atoms within the isoxazole ring show varying charges that influence their reactivity. csic.es

Furthermore, DFT has been utilized to study the reaction mechanisms of stabilizers in nitrocellulose-based propellants, such as the interaction between curcumin (B1669340) and nitrogen dioxide. chemrxiv.org These studies calculate activation energies and enthalpies for different reaction pathways, like nitration and hydrogen abstraction, to determine the most kinetically favored mechanism. chemrxiv.org This approach could be analogously applied to understand the reactivity of the nitro group in this compound.

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. While B3LYP is widely used due to its balance of computational cost and accuracy, other functionals may be more suitable for specific properties or systems. chemrxiv.orgnih.gov For instance, the C-PCM solvation model is often employed to simulate the influence of a solvent on the electronic structure and reactivity. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, to a protein target.

In the study of isoxazole-carboxamide derivatives as potential COX inhibitors, molecular docking was used to predict their binding interactions within the active site of COX enzymes. nih.gov Similarly, docking studies on 5-phenylisoxazole-3-carboxylic acid derivatives helped to understand their binding mode with xanthine (B1682287) oxidase, providing a basis for the structure-guided design of new inhibitors. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

For example, molecular docking of 4-aryl-5-carbamoyl-3-isoxazolols with insect GABA receptors identified key amino acid residues involved in binding and helped to rationalize the observed antagonistic activities. nih.gov Likewise, docking studies of imidazolo-triazole hydroxamic acid derivatives against HDAC2 receptor identified compounds with high binding energies and specific interactions with active site residues. ajchem-a.com

The process typically involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different binding poses. The results can guide the chemical modification of the ligand to improve its binding affinity and selectivity.

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-carboxamide derivatives | COX enzymes | Predicted binding interactions within the active site. | nih.gov |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine oxidase | Provided insight into the binding mode for structure-guided design. | nih.gov |

| 4-Aryl-5-carbamoyl-3-isoxazolols | Insect GABA receptors | Identified key amino acid residues for binding and rationalized antagonist activity. | nih.gov |

| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 receptor | Identified compounds with high binding energy and specific interactions. | ajchem-a.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations can provide insights into their conformational flexibility and the stability of their binding to a target protein.

MD simulations have been used to investigate the interaction of 5,6-benzocoumarin-3-carboxylic acid, a structurally related compound, with bovine serum albumin. lew.ro These simulations, typically run for nanoseconds, can monitor the conformational changes of both the ligand and the protein upon binding and analyze the stability of the complex through parameters like root mean square deviation (RMSD) and radius of gyration (Rg). lew.ro

For thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are also heterocyclic compounds, MD simulations were employed to explore their binding modes as LSD1 inhibitors. rsc.org Such simulations can reveal crucial interactions, like the role of specific amino acids in stabilizing the inhibitor within the binding pocket. rsc.org

In another study, MD simulations of imidazolo-triazole hydroxamic acid derivatives complexed with the HDAC2 receptor were performed to assess the stability of the ligand-receptor interaction. ajchem-a.com Analysis of RMSD, root mean square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds over the simulation time can confirm the stability of the binding. ajchem-a.com

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. lew.ro |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | Identifies flexible regions of the protein, which can be important for ligand binding and conformational changes. lew.ro |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. lew.ro |

| Solvent Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. | Changes in SASA can indicate how the ligand binding affects the protein's exposure to the solvent. ajchem-a.com |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | A stable number of hydrogen bonds indicates a persistent and strong interaction. |

In Silico Predictions for Molecular Properties Relevant to Biological Interactions

In silico methods are widely used to predict various molecular properties that are relevant to the biological interactions and potential therapeutic use of compounds. These predictions can help in the early stages of drug discovery to filter out compounds with undesirable properties.

For instance, the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of neuroprotective bifunctional molecules have been assessed using software like Toxtree. nih.gov Such tools can classify compounds based on their structural information and predict potential toxicity, such as skin or eye corrosion. nih.gov

In a study of 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid, online tools like SwissADME were used to estimate physicochemical properties, logP, solubility, and drug-likeness. researchgate.net These predictions suggested that the molecule could be orally absorbable but might not cross the blood-brain barrier. researchgate.net The predictions also indicated potential inhibition of cytochrome P450 enzymes like CYP2C19 and CYP2C9, which is important for predicting drug-drug interactions. researchgate.net

These in silico predictions provide a rapid and cost-effective way to evaluate the potential of a compound to become a drug, helping to prioritize candidates for further experimental testing.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational methods are instrumental in elucidating complex reaction mechanisms and identifying the transition states involved. This is particularly valuable for understanding the synthesis and reactivity of molecules like this compound.

The field of computational elucidation of organic reaction mechanisms has seen significant advances, allowing for the study of increasingly complex systems. rsc.org These methods can model reaction pathways, calculate the energies of intermediates and transition states, and thus predict the most likely mechanism.

For example, computational studies on glycosylation reactions and single electron transfer reactions have provided deep insights into their mechanistic details. rsc.org A growing appreciation for the role of non-covalent interactions in reaction mechanisms is also a key trend in this area. rsc.org

In the context of this compound, computational methods could be used to explore the mechanisms of its synthesis, for instance, the cyclization and nitration steps. By calculating the energy barriers for different potential pathways, the most efficient synthetic route can be predicted. Furthermore, understanding the transition states can provide clues for designing catalysts that can lower the activation energy and improve reaction yields.

Electrochemical Studies of Nitroisoxazole Derivatives